molecular formula C18H13N3OS2 B2647437 (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one CAS No. 304863-97-6

(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one

Cat. No. B2647437
CAS RN: 304863-97-6
M. Wt: 351.44
InChI Key: COTZJDASCPIZDG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one” is a chemical compound with the molecular formula C18H13N3OS2 . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bidentate indole-based ligand derived from indole-3-carboxaldehyde and nicotinic acid hydrazide was synthesized, and their metal complexes of Mn(II), Co(II), Ni(II), and Cu(II) were formed in a 2:1 stoichiometric ratio . Another study reported the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a phenylamino group, and a thioxothiazolidinone ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Potential Inhibitors for Glycogen Synthase Kinase-3 (GSK-3)

Novel bis(2-thioxothiazolidin-4-one) derivatives, including compounds related to (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one, have been synthesized and explored for their potential as Glycogen Synthase Kinase-3 (GSK-3) inhibitors. These derivatives have been synthesized using microwave-assisted synthesis, highlighting a novel approach in the development of potential GSK-3 inhibitors for various therapeutic applications (Kamila & Biehl, 2012).

Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity

A set of 2-amino-5-alkylidene-thiazol-4-ones, structurally related to (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one, have demonstrated significant inhibitory activity against xanthine oxidase, a key enzyme involved in oxidative stress and inflammatory processes. These compounds have shown promising anti-inflammatory responses, indicating their potential in the treatment of diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Potential HIV-1 and JSP-1 Inhibitors

Derivatives of (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one have been synthesized and identified as potential inhibitors for HIV-1 and JSP-1. The microwave-assisted synthesis of these derivatives highlights an innovative approach in the search for new therapeutic agents against HIV-1 and JSP-1 (Kamila, Ankati, & Biehl, 2011).

Anticancer Properties

A series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, structurally similar to (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one, have been synthesized and shown potent growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Penthala et al., 2011).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, such as its potential to inhibit tubulin polymerization . Additionally, further characterization of its physical and chemical properties could be beneficial .

properties

IUPAC Name

3-anilino-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)24-18(23)21(17)20-13-6-2-1-3-7-13/h1-11,20,22H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDPQSJNQZGFEJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.